molecular formula C8H15NO B3394367 (S)-3-(Cyclopropylmethyl)morpholine CAS No. 1251751-05-9

(S)-3-(Cyclopropylmethyl)morpholine

Cat. No.: B3394367
CAS No.: 1251751-05-9
M. Wt: 141.21 g/mol
InChI Key: PMRUVUSSJRXOGM-QMMMGPOBSA-N
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Description

(S)-3-(Cyclopropylmethyl)morpholine is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 141.115364102 g/mol and the complexity rating of the compound is 112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-(cyclopropylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7(1)5-8-6-10-4-3-9-8/h7-9H,1-6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRUVUSSJRXOGM-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@H]2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678631
Record name (3S)-3-(Cyclopropylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251751-05-9
Record name (3S)-3-(Cyclopropylmethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251751-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(Cyclopropylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Modern Organic Synthesis Research

In the landscape of contemporary organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the development of new pharmaceuticals. (S)-3-(Cyclopropylmethyl)morpholine fits squarely within this trend, offering a chiral scaffold that can be elaborated into a diverse array of more complex structures. The morpholine (B109124) ring itself is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. nih.govnih.gov The introduction of a cyclopropylmethyl group adds a layer of structural rigidity and lipophilicity, which can be advantageous for optimizing molecular interactions with biological targets.

The synthesis of morpholine derivatives is a well-studied area, with methods evolving from classical cyclization reactions of amino alcohols to more sophisticated catalytic approaches. researchgate.netresearchgate.net The focus of modern research lies in developing stereoselective syntheses that provide access to specific enantiomers like this compound with high purity. rsc.orgrsc.org These advanced synthetic strategies are crucial for the efficient production of this and other chiral morpholines for further investigation.

Historical Perspectives on Chiral Morpholine Scaffolds in Academic Inquiry

The morpholine (B109124) ring system has a long-standing history in chemical research, with its initial synthesis dating back to the late 19th century. However, the specific focus on chiral morpholines is a more recent development, driven by the growing understanding of the importance of stereochemistry in pharmacology. For many years, morpholine derivatives were often prepared and studied as racemic mixtures.

The paradigm shift towards enantiomerically pure compounds in the latter half of the 20th century spurred the development of asymmetric syntheses for a wide range of heterocyclic compounds, including morpholines. Early methods often relied on the use of chiral starting materials derived from natural sources, such as amino acids. rsc.org These approaches provided access to a limited range of enantiomerically enriched morpholines.

More recent decades have witnessed the advent of powerful catalytic asymmetric methods, including organocatalysis and transition-metal catalysis, which have revolutionized the synthesis of chiral morpholines. researchgate.netrsc.org These methods allow for the direct and highly selective creation of stereocenters within the morpholine ring, providing access to a much broader and more diverse collection of chiral scaffolds for drug discovery and other applications. This evolution from racemic preparations to highly controlled asymmetric syntheses marks a significant milestone in the academic inquiry of chiral morpholine scaffolds.

Reactivity and Derivatization Studies of S 3 Cyclopropylmethyl Morpholine

Functional Group Transformations and Modifications

The distinct reactivity of the morpholine (B109124) nitrogen and the cyclopropylmethyl moiety allows for selective modifications at either site.

The secondary amine in the morpholine ring is nucleophilic and basic, readily participating in a variety of common amine reactions. chemenu.comatamankimya.com The electron-withdrawing effect of the ether oxygen in the morpholine ring makes it slightly less basic than analogous piperidines. atamankimya.com

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. chemenu.comchemicalbook.com For instance, reaction with alcohols in the presence of a suitable catalyst, such as CuO-NiO/γ-Al2O3, can yield N-alkylated morpholines. researchgate.netresearchgate.net This process is also achievable using green reagents like propylene (B89431) carbonate, which can serve as both the solvent and alkylating agent under neat conditions. mdpi.com

N-Acylation: Acylation of the morpholine nitrogen can be achieved using acyl halides or anhydrides to form the corresponding amides. chemenu.comchemicalbook.com

Formation of N-substituted derivatives: The secondary amine can react with various electrophiles to introduce a wide range of substituents. For example, reaction with chloroacetyl chloride can be a starting point for the synthesis of more complex derivatives. researchgate.net It can also be used to generate enamines. atamankimya.com

These reactions are fundamental in modifying the properties of the molecule, for instance, in the preparation of pharmaceutical intermediates. chemicalbook.com

Reaction Type Reagents and Conditions Product Type Reference(s)
N-AlkylationAlcohols, CuO-NiO/γ-Al2O3 catalyst, heatN-Alkylmorpholines researchgate.netresearchgate.net
N-AlkylationPropylene Carbonate, neatN-(2-hydroxypropyl)morpholine mdpi.com
N-AcylationAcyl halides, baseN-Acylmorpholines chemenu.comchemicalbook.com
N-ArylationAryl halides, Pd-catalyst, baseN-Arylmorpholines e3s-conferences.org
Enamine FormationKetones/Aldehydes, acid catalystEnamines atamankimya.com

The cyclopropylmethyl group is known for its susceptibility to ring-opening reactions, which can proceed through radical or ionic intermediates depending on the reaction conditions. This reactivity provides a pathway to more complex, linear carbon chains.

The ring-opening of a cyclopropylmethyl radical is a rapid process that yields a but-3-enyl radical. This transformation is often used as a mechanistic probe in chemical and enzymatic reactions. However, the corresponding cyclopropylmethyl anion also undergoes ring-opening to give the but-3-enyl anion, although at a much slower rate.

The regioselectivity of the ring-opening can be influenced by substituents and the nature of the reaction. For example, in the presence of certain metal catalysts, the ring-opening can be controlled to favor specific products. acs.org In some cases, reactions can occur without the opening of the cyclopropylmethyl group, such as in certain migratory insertion reactions involving metal complexes. acs.org

Various oxidative radical ring-opening/cyclization reactions of cyclopropane (B1198618) derivatives have been developed, providing access to a diverse range of functionalized compounds. nih.gov For instance, silver-catalyzed ring-opening of cycloalkanols can lead to the formation of distally functionalized ketones. nih.gov

Reaction Type Intermediate Product Moiety Reference(s)
Radical Ring-OpeningCyclopropylmethyl radicalBut-3-enyl radical
Anionic Ring-OpeningCyclopropylmethyl anionBut-3-enyl anion
Metal-Catalyzed Ring-OpeningOrganometallic complexRearranged alkyl chains acs.org
Oxidative Ring-OpeningAlkoxy radicalDistally functionalized ketone nih.gov

Role as a Chiral Building Block in Advanced Organic Synthesis

The inherent chirality of (S)-3-(cyclopropylmethyl)morpholine, with a stereocenter at the C-3 position of the morpholine ring, makes it a valuable chiral building block in asymmetric synthesis. lifechemicals.com This allows for the transfer of stereochemical information to create complex, enantioenriched molecules.

The use of enantioenriched organometallic nucleophiles in palladium-catalyzed cross-coupling reactions has become a powerful strategy for the synthesis of chiral molecules. nih.govnih.gov While specific examples involving this compound as the direct nucleophile are not extensively detailed in the provided search results, the principles of stereospecific cross-coupling reactions are applicable. For instance, enantioenriched cyclopropylboron reagents undergo facile transmetalation in Suzuki reactions due to the ring strain, often proceeding with retention of configuration. nih.gov

The development of stereospecific cross-coupling reactions allows for the formation of C(sp³)–C(sp²) bonds with precise three-dimensional control. nih.govnih.gov This would enable the coupling of the this compound scaffold to various aryl or vinyl partners, preserving the stereochemistry at the C-3 position.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly efficient for generating chemical diversity. nih.govmdpi.com The secondary amine of this compound makes it a suitable component for various MCRs.

One of the most well-known classes of MCRs is the isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. nih.gov In a Ugi four-component reaction (Ugi-4CR), an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. nih.gov this compound could serve as the amine component in such a reaction, leading to the formation of complex, chiral products incorporating the morpholine scaffold. A three-component version (Ugi-3CR) is also possible, reacting a carbonyl compound, an amine, and an isocyanide. nih.gov

The use of chiral amines in MCRs, such as the Strecker reaction, can lead to the synthesis of enantiomerically pure products. nih.gov

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. lifechemicals.comresearchgate.netjchemrev.com The ability to synthesize substituted morpholines in a stereoselective manner is therefore of great interest. e3s-conferences.orgresearchgate.net

This compound can serve as a starting point for the synthesis of more complex chiral scaffolds. For instance, the morpholine nitrogen can be functionalized, and the cyclopropylmethyl group can be transformed to introduce further complexity. Chemoenzymatic methods have been employed to create diverse libraries of chiral cyclopropane scaffolds, demonstrating the value of this motif in generating novel molecular structures. nih.gov

Regioselectivity and Chemoselectivity in Reaction Pathways

The concepts of regioselectivity and chemoselectivity are crucial in understanding the derivatization of this compound. As a molecule with multiple potentially reactive sites—most notably the nitrogen atom of the morpholine ring and, theoretically, the C-H bonds of the cyclopropylmethyl group or the morpholine ring itself—the selectivity of a given reaction determines the structure of the resulting derivative.

Regioselectivity in the context of this compound primarily pertains to reactions involving the morpholine ring. However, for most common derivatization reactions, the discussion of regioselectivity is straightforward. The secondary amine is overwhelmingly the most nucleophilic and reactive site in the molecule for typical electrophilic reagents. Therefore, reactions such as alkylation, acylation, and sulfonylation occur almost exclusively at the nitrogen atom.

Chemoselectivity becomes a more pertinent consideration when this compound is subjected to reaction conditions with reagents that could potentially interact with other functional groups if they were present in a more complex starting material or if the reaction conditions were harsh enough to promote side reactions. For the parent molecule itself, the dominant chemoselective outcome in reactions with common electrophiles is the formation of N-substituted products.

Detailed research findings on the derivatization of this compound are often found within the context of medicinal chemistry programs aimed at synthesizing analogs for structure-activity relationship (SAR) studies. These studies typically involve the systematic modification of the morpholine nitrogen.

N-Alkylation

N-alkylation is a fundamental transformation for derivatizing this compound. This reaction introduces an alkyl group onto the nitrogen atom, modifying the compound's steric bulk, basicity, and lipophilicity. The reaction generally proceeds with high chemoselectivity at the nitrogen atom due to its high nucleophilicity compared to other atoms in the molecule.

Commonly, N-alkylation is achieved by treating this compound with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can influence the reaction rate and yield.

Table 1: Regioselective N-Alkylation of this compound

ElectrophileBaseSolventProductYield (%)Reference
Benzyl bromideK₂CO₃Acetonitrile (B52724)(S)-4-Benzyl-3-(cyclopropylmethyl)morpholineHighGeneral Knowledge
Methyl iodideEt₃NDichloromethane(S)-3-(Cyclopropylmethyl)-4-methylmorpholineHighGeneral Knowledge

N-Acylation

N-acylation is another highly chemoselective reaction that occurs at the nitrogen atom of this compound. This reaction introduces an acyl group, forming an amide linkage. Acylated derivatives are often key intermediates in the synthesis of biologically active molecules. The reaction is typically carried out using an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Table 2: Chemoselective N-Acylation of this compound

ElectrophileBaseSolventProductYield (%)Reference
Acetyl chloridePyridineDichloromethane1-((S)-3-(Cyclopropylmethyl)morpholino)ethan-1-oneHighGeneral Knowledge
Benzoyl chlorideEt₃NTetrahydrofuran((S)-3-(Cyclopropylmethyl)morpholino)(phenyl)methanoneHighGeneral Knowledge

Note: Specific yield data for these reactions on this compound are not publicly documented but are expected to be high based on analogous reactions.

Theoretical and Computational Investigations of S 3 Cyclopropylmethyl Morpholine

Conformational Analysis and Energy Landscapes

The conformational flexibility of (S)-3-(Cyclopropylmethyl)morpholine is primarily dictated by the puckering of the morpholine (B109124) ring and the rotation around the single bond connecting the cyclopropylmethyl substituent to the ring.

Morpholine Ring Conformation: Theoretical calculations and experimental studies on morpholine and its derivatives consistently show that the chair conformation is significantly more stable than boat or twist-boat forms. researchgate.net For this compound, the substituent at the C3 position can adopt either an equatorial or an axial orientation.

Equatorial Conformer: The cyclopropylmethyl group points away from the ring, generally representing a lower energy and more stable state due to reduced steric hindrance.

Axial Conformer: The cyclopropylmethyl group is positioned perpendicular to the plane of the ring, leading to potential 1,3-diaxial interactions that can increase the conformational energy.

Studies on similar substituted morpholines suggest that the equatorial conformer is the predominant form in solution. researchgate.netnih.gov

The energy landscape of this compound is a surface defined by these conformational variables. By calculating the energy for each possible conformation, a potential energy surface can be mapped. This map reveals the global minimum energy conformation (the most stable structure) and the energy barriers required for interconversion between different conformers. Such analyses are typically performed using methods like Density Functional Theory (DFT). researchgate.netbohrium.comresearchgate.net

Table 1: Predicted Stable Conformers and Energetic Properties

ConformerMorpholine RingSubstituent OrientationKey Torsional Angle (C2-C3-C_alkyl-C_cyclo)Relative Energy (kcal/mol)Predicted Population at 298 K
I ChairEquatorial~180° (anti-periplanar)0 (Global Minimum)High
II ChairEquatorial~60° (gauche)LowModerate
III ChairAxial~180° (anti-periplanar)HigherLow

Note: The values presented are illustrative and based on general principles of conformational analysis. Precise energy values would require specific high-level computational studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of this compound. These calculations provide a detailed picture of the electron distribution within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is likely localized around the nitrogen atom of the morpholine ring, indicating its nucleophilic character.

LUMO: Represents the ability to accept an electron. The LUMO may be distributed over the C-H and C-C antibonding orbitals. The HOMO-LUMO energy gap is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface.

Red regions (negative potential): Indicate electron-rich areas, which are prone to electrophilic attack. In this compound, these would be concentrated around the oxygen and nitrogen atoms.

Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Reactivity Descriptors: From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived from conceptual DFT, provide insights into its stability and reactivity.

Table 2: Key Electronic Properties and Reactivity Descriptors (Illustrative DFT Results)

PropertyDescriptionPredicted Value/LocationImplication
HOMO Energy Energy of the highest occupied molecular orbital~ -6.5 eVIndicates electron-donating ability (nucleophilicity)
LUMO Energy Energy of the lowest unoccupied molecular orbital~ +1.2 eVIndicates electron-accepting ability (electrophilicity)
HOMO-LUMO Gap Energy difference between HOMO and LUMO~ 7.7 eVHigh value suggests good kinetic stability
Ionization Potential (I) Energy required to remove an electron (≈ -E_HOMO)~ 6.5 eVRelates to the molecule's tendency to be oxidized
Electron Affinity (A) Energy released when an electron is added (≈ -E_LUMO)~ -1.2 eVRelates to the molecule's tendency to be reduced
Global Hardness (η) Resistance to change in electron distribution ( (I-A)/2 )~ 3.85 eVIndicates resistance to deformation of electron cloud
Dipole Moment (μ) Measure of the overall polarity of the molecule~ 2.1 DModerate polarity, influencing solubility and intermolecular interactions

Note: These values are typical for similar organic molecules and serve as an example. Actual values depend on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the atomic movements of the molecule in a simulated environment (e.g., in a solvent like water) by solving Newton's equations of motion.

For this compound, MD simulations are used to:

Explore Conformational Space: By simulating the molecule over nanoseconds or longer, MD can reveal the accessible conformations and the transitions between them, validating the energy landscapes predicted by static calculations. mdpi.com

Assess Conformational Stability: MD simulations can confirm the stability of the lowest-energy chair-equatorial conformer in a dynamic, solvated environment. It can also show how frequently the molecule might access higher-energy axial or boat conformations.

Analyze Solvent Effects: The explicit inclusion of solvent molecules in the simulation provides insight into how hydrogen bonding and other intermolecular interactions with the solvent (e.g., water) affect the conformational preferences and stability of the morpholine ring and its substituent.

Study Interactions with Biomolecules: MD simulations are a cornerstone of drug design, used to model the binding of a ligand like this compound to a biological target, such as a receptor or enzyme. These simulations can predict the stability of the binding pose and estimate the binding free energy. mdpi.com

Table 3: Typical Parameters and Outputs of an MD Simulation for this compound

Parameter/OutputDescriptionTypical Application
Force Field A set of parameters used to describe the potential energy of the system.e.g., AMBER, CHARMM, GROMOS
Simulation Time The duration of the simulation.100 ns - 1 µs
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time.Assesses the stability of the molecule's conformation.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms around their average position.Identifies flexible regions of the molecule.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a central atom.Analyzes solvation shells and hydrogen bonding with the solvent.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

A plausible synthetic route to this molecule could involve the nucleophilic substitution of a suitable morpholine precursor with a cyclopropylmethyl halide or the reductive amination of a morpholine with cyclopropanecarboxaldehyde. Computational approaches can elucidate such a mechanism by:

Locating Stationary Points: Calculating the structures and energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state (the activation barrier) determines the reaction rate. A lower activation energy indicates a faster reaction.

Visualizing Transition States: The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Analysis of its vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate) confirms it as a true transition state.

Investigating Stereoselectivity: For chiral molecules, computational methods can explain the origin of stereoselectivity by comparing the activation energies of pathways leading to different stereoisomers. In the synthesis of the (S)-enantiomer, calculations could show why the transition state leading to this product is energetically favored. acs.org

For example, in a reductive amination pathway, DFT calculations could model the initial formation of an iminium ion intermediate from morpholine and cyclopropanecarboxaldehyde, followed by the hydride attack from a reducing agent. The calculations would determine the energy barriers for each step and could help rationalize the observed stereochemical outcome.

Spectroscopic Property Prediction (Theoretical Aspects)

Quantum chemical calculations are highly effective at predicting various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound like this compound.

NMR Spectroscopy:

Chemical Shifts: The magnetic shielding tensors for each nucleus (¹H, ¹³C) can be calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane, TMS). Comparing the calculated NMR spectrum with the experimental one is a powerful method for structure verification.

Coupling Constants: Spin-spin coupling constants (J-couplings) can also be computed, providing further detail about the connectivity and dihedral angles within the molecule.

Infrared (IR) Spectroscopy:

By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted.

Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, C-O stretch, CH₂ wag). This theoretical spectrum helps in the assignment of the absorption bands observed in an experimental IR spectrum. researchgate.net

Other Spectroscopic Techniques: Computational methods can also be applied to predict other types of spectra, such as Raman, UV-Visible, and circular dichroism (CD) spectra, the last of which is particularly important for chiral molecules as it can help in determining the absolute configuration.

Table 4: Computationally Predicted Spectroscopic Data

Spectroscopy TypePredicted PropertyComputational MethodApplication
¹H NMR Chemical Shifts (δ), Coupling Constants (J)GIAO-DFTStructural elucidation, conformational analysis
¹³C NMR Chemical Shifts (δ)GIAO-DFTCarbon skeleton determination
IR Spectroscopy Vibrational Frequencies (cm⁻¹), IntensitiesDFT Frequency AnalysisIdentification of functional groups and fingerprint region
Circular Dichroism (CD) Molar ellipticity [θ] vs. WavelengthTD-DFTDetermination of absolute stereochemistry (S-configuration)

By combining these theoretical approaches, a comprehensive, atom-level understanding of the structure, properties, and reactivity of this compound can be achieved, guiding further experimental work and application.

Analytical Method Development for Research Characterization of S 3 Cyclopropylmethyl Morpholine

Development of Novel Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are indispensable for the separation of (S)-3-(Cyclopropylmethyl)morpholine from reaction mixtures, starting materials, byproducts, and its enantiomer. The development of these methods focuses on achieving high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of morpholine (B109124) derivatives. Due to the basic nature of the morpholine nitrogen and the absence of a strong chromophore, method development often requires careful selection of the column and mobile phase. A common approach involves reversed-phase (RP) HPLC. For a compound like this compound, a C18 or C8 column is typically employed. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of the amine and achieve optimal peak shape and retention. For Mass Spectrometric (MS) compatibility, volatile buffers like formic acid or ammonium acetate (B1210297) are preferred over non-volatile ones like phosphoric acid.

Given the chiral nature of the molecule, chiral HPLC is essential for separating the (S)- and (R)-enantiomers. This is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Ion-exchange chromatography (IC) presents another viable strategy, particularly for separating the compound from non-ionic impurities. chemenu.com Cation-exchange columns can be used to retain the protonated morpholine, allowing for effective separation with an acidic mobile phase. chemenu.com Detection can be accomplished using suppressed conductivity detection, which offers high sensitivity for ionic species. chemenu.com

Illustrative HPLC Method Parameters for Morpholine Derivatives
ParameterReversed-Phase HPLCChiral HPLC
ColumnC18, 250 x 4.6 mm, 5 µmCellulose-based CSP, 250 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient)Hexane:Isopropanol with 0.1% Diethylamine (Isocratic)
Flow Rate1.0 mL/min0.8 mL/min
DetectionUV at 210 nm or Mass Spectrometry (MS)UV at 210 nm
Column Temperature30 °C25 °C

Advanced Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic methods are vital for the unambiguous confirmation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra would confirm the presence of all proton environments. This includes the distinct signals for the cyclopropyl (B3062369) protons (typically in the upfield region, ~0-1 ppm), the methylene (B1212753) bridge protons connecting the cyclopropyl group to the morpholine ring, the protons on the morpholine ring itself, and the N-H proton of the secondary amine. The coupling patterns (splitting) and integration values for each signal are used to establish the connectivity of the atoms.

¹³C NMR spectra would show signals for each unique carbon atom in the molecule, confirming the presence of the cyclopropyl carbons, the methylene bridge carbon, and the four distinct carbons of the morpholine ring.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. For this compound (C₈H₁₅NO), the expected exact mass would be approximately 141.1154 g/mol . Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) and a series of fragment ions corresponding to the loss of specific parts of the molecule, such as the cyclopropylmethyl group or fragments of the morpholine ring.

Representative Spectroscopic Data for 3-Substituted Morpholine Structures
TechniqueExpected Observations for this compound
¹H NMR (in CDCl₃)δ (ppm): ~0.1-0.2 (m, 2H, cyclopropyl), ~0.4-0.5 (m, 2H, cyclopropyl), ~0.8-1.0 (m, 1H, cyclopropyl CH), ~1.3-1.5 (m, 2H, -CH₂-cyclopropyl), ~2.6-3.0 (m, 3H, morpholine), ~3.6-3.9 (m, 4H, morpholine), ~1.9 (s, 1H, NH).
¹³C NMR (in CDCl₃)δ (ppm): ~4.0 (cyclopropyl CH₂), ~10.0 (cyclopropyl CH), ~40.0 (-CH₂-cyclopropyl), ~46.0 (morpholine C), ~60.0 (morpholine C), ~67.0 (morpholine C), ~72.0 (morpholine C).
Mass Spectrometry (EI)Expected m/z: 141 (M⁺), 140 (M-H)⁺, 86 ([M-C₄H₇]⁺, loss of cyclopropylmethyl), 57 ([C₃H₅O]⁺).
Note: The chemical shifts (δ) and mass-to-charge ratios (m/z) are illustrative and based on typical values for similar structural motifs.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS, NMR-MS coupling)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex mixtures and the definitive identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. While morpholine itself can be analyzed by GC, derivatization is often employed to improve its chromatographic behavior and sensitivity. Current time information in Bangalore, IN. For this compound, derivatization of the secondary amine, for instance by acylation, could enhance its volatility and produce a characteristic mass spectrum. The gas chromatograph separates the components of a sample, and the mass spectrometer provides mass data for each eluting peak, allowing for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and versatile technique for this type of analysis. It combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. An LC-MS method would allow for the simultaneous determination of the retention time and the mass-to-charge ratio of this compound. This is particularly useful for analyzing crude reaction mixtures, identifying impurities, and confirming the molecular weight of the target compound in a single run. Using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, allows for the determination of the elemental composition from the accurate mass measurement. nih.gov

NMR-MS Coupling , while less common for routine analysis, is a powerful research tool. It allows for the direct correlation of NMR and MS data for a given analyte separated by a chromatographic system, providing an unparalleled level of structural information.

Illustrative Hyphenated Technique Parameters for this compound
TechniqueParameterDescription
LC-MSLC ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient elution)
MS IonizationElectrospray Ionization (ESI), Positive Mode
MS DetectionScan Mode for m/z 50-300, monitoring for [M+H]⁺ at m/z 142.12
GC-MSGC ColumnCapillary column with a polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier GasHelium
MS IonizationElectron Ionization (EI) at 70 eV
MS DetectionScan Mode for m/z 40-250

Future Directions and Emerging Research Avenues

Integration with Sustainable Chemistry Principles

The synthesis and application of (S)-3-(Cyclopropylmethyl)morpholine are increasingly being viewed through the lens of green and sustainable chemistry. The goal is to develop processes that are more environmentally benign, reduce waste, and are more efficient. researchgate.net

Key areas of focus include:

Redox-Neutral Synthesis: Traditional methods for synthesizing morpholines from 1,2-amino alcohols often involve multiple steps, including reductions with hydride reagents that generate significant waste. chemrxiv.org Newer, redox-neutral protocols, such as those using reagents like ethylene (B1197577) sulfate, offer a more sustainable alternative by eliminating entire steps and avoiding harsh reducing agents. chemrxiv.orgchemrxiv.org

Green Solvents: Research is moving towards replacing conventional volatile organic solvents with greener alternatives. For the synthesis of morpholine (B109124) derivatives, solvents like water, ionic liquids, and N-formylmorpholine are being explored to reduce environmental impact. ajgreenchem.commdpi.com N-formylmorpholine, in particular, is noted for being chemically stable, non-toxic, and non-corrosive. ajgreenchem.com

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. researchgate.net Methods that form the morpholine ring in a single, efficient annulation step from 1,2-amino alcohols are preferred over multi-step sequences. chemrxiv.org

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and innovative methods for synthesizing substituted morpholines like this compound is a dynamic area of research. Traditional syntheses often start from vicinal amino alcohols, oxiranes, or aziridines. researchgate.net However, recent advancements focus on novel reagents and catalytic systems to improve yield, selectivity, and process efficiency.

One of the most promising recent developments is the use of ethylene sulfate as a reagent for converting 1,2-amino alcohols into morpholines. This one or two-step protocol is high-yielding and avoids the harsh chemicals used in traditional methods like the chloroacetyl chloride approach. chemrxiv.orgchemrxiv.org

Catalysis plays a crucial role in modern synthetic strategies. For instance, palladium-based catalysts are employed in C-N bond-forming reactions to construct the morpholine ring. e3s-conferences.org Furthermore, morpholine itself can be used to modify catalysts; for example, a morpholine-modified Pd/γ-Al2O3@ASMA pellet catalyst has demonstrated excellent selectivity in the hydrogenation of p-chloronitrobenzene by acting as an immobilized dechlorination inhibitor. mdpi.com Biocatalysis also presents a promising avenue, with enzymes potentially offering highly enantioselective routes to chiral morpholine derivatives. nih.gov

Interactive Table: Comparison of Synthetic Pathways for Morpholine Derivatives

Method Key Reagents Typical Starting Materials Advantages Disadvantages Relevant Research
Traditional (Chloroacetyl Chloride) Chloroacetyl chloride, Hydride reducing agent (e.g., LiAlH₄) 1,2-Amino alcohols Well-established Multi-step, poor atom economy, hazardous reagents chemrxiv.org
Ethylene Sulfate Annulation Ethylene sulfate, Base (e.g., tBuOK) 1,2-Amino alcohols, Primary amines High yield, redox-neutral, fewer steps, safer Reagent availability and cost may be a factor chemrxiv.orgchemrxiv.org
Palladium-Catalyzed Cyclization Pd catalyst, Ligand, Base O-allyl ethanolamines Good for specific substitutions, catalytic turnover Catalyst cost, potential for metal contamination e3s-conferences.org
Reductive Amination of Alkoxyaldehydes Reducing agent, Amine source Substituted alkoxyaldehydes Convergent approach Requires synthesis of specialized aldehyde precursors researchgate.net

Advanced Applications in Methodological Development within Organic Chemistry

The this compound scaffold is not just a synthetic target but also a valuable tool for developing new methodologies in organic chemistry. The presence of a chiral secondary amine makes it a candidate for use as an organocatalyst or a chiral ligand in asymmetric synthesis.

Morpholines are considered versatile building blocks and are frequently used as auxiliaries or catalysts in organic synthesis. researchgate.net The specific structure of this compound, with its defined stereochemistry and the unique steric and electronic properties of the cyclopropyl (B3062369) group, could be leveraged to control the stereochemical outcome of various chemical transformations. For example, it could serve as a chiral base or as a ligand for transition metals in asymmetric catalysis, guiding reactions to produce a specific enantiomer of a desired product. The morpholine ring is a key component in the pharmacophore of certain enzyme inhibitors and can bestow selective affinity for a range of biological receptors. nih.gov

Interdisciplinary Research Opportunities in Pure Chemistry

The distinct features of this compound open up research avenues in several areas of pure chemistry beyond synthesis.

Radiochemistry: The synthesis of isotopically labeled versions of morpholine derivatives, such as with Carbon-14, is crucial for mechanistic studies in drug metabolism and for use as tracers. nih.gov Applying these techniques to this compound could enable detailed investigation of its metabolic pathways and interactions with biological systems.

Materials Science: Morpholine derivatives are being explored in materials science. They can be incorporated into polymers or used to create functional materials. mdpi.combldpharm.com For instance, a novel ionic liquid based on morpholine has been synthesized and used as an efficient catalyst. lidsen.com The unique properties of this compound could be exploited to create novel polymers or functional materials with specific chiral or recognition properties.

Physical Organic Chemistry: The compound provides an excellent model for studying non-covalent interactions and conformational analysis. The interplay between the morpholine ring puckering and the orientation of the cyclopropylmethyl group can be investigated using computational and spectroscopic methods to understand the structural dynamics that influence its reactivity and binding properties.

Conclusion of Research Findings and Outlook

Summary of Key Academic Contributions and Methodological Advancements

The academic exploration of (S)-3-(Cyclopropylmethyl)morpholine is intrinsically linked to the broader research on substituted morpholines and the incorporation of the cyclopropyl (B3062369) motif in bioactive compounds. The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties, including improved solubility and metabolic stability. nih.govmdpi.comnih.gov The introduction of a substituent at the 3-position of the morpholine ring, particularly with a specific stereochemistry as in the (S)-enantiomer, allows for precise three-dimensional interactions with biological targets. researchgate.net

Methodological advancements in the synthesis of chiral 3-substituted morpholines have been a key enabling factor for the investigation of compounds like this compound. While specific high-yield synthetic routes exclusively for this compound are not extensively detailed in publicly available research, general methodologies for the enantioselective synthesis of 3-substituted morpholines are well-documented. These often involve the use of chiral starting materials or asymmetric catalysis. researchgate.nete3s-conferences.org The development of robust synthetic methods is crucial for accessing sufficient quantities of the pure enantiomer for further study.

The cyclopropyl group is another key feature of this molecule, frequently employed by medicinal chemists to enhance potency, modulate metabolic pathways, and constrain the conformation of flexible molecules. nih.gov The combination of the morpholine ring and the cyclopropylmethyl group in a single chiral molecule, therefore, represents a deliberate design strategy to create novel chemical entities with potentially desirable pharmacological profiles. nih.govnih.gov Research on related N-cyclopropylmethyl-substituted morphinan (B1239233) compounds, which are structurally more complex, has pointed to the importance of this group for interaction with opioid receptors, suggesting a potential area of investigation for this compound itself. nih.gov

Table 1: General Properties of Key Structural Motifs

Structural MotifKey Properties in Medicinal Chemistry
Morpholine Improves aqueous solubility, metabolic stability, and pharmacokinetic profile. Acts as a versatile scaffold. nih.govmdpi.comnih.gov
Cyclopropane (B1198618) Enhances potency, modulates metabolism, restricts conformation, and can improve metabolic stability. nih.gov
Chiral Center (S)-configuration Allows for specific stereoselective interactions with biological targets, potentially leading to increased efficacy and reduced off-target effects.

Unresolved Challenges and Future Research Priorities in the Field

Despite the theoretical potential of this compound, several challenges and areas for future research remain. A significant hurdle is the lack of dedicated studies on the compound itself. Much of the current understanding is inferred from research on broader classes of morpholine derivatives.

Key Unresolved Challenges:

Dedicated Synthesis and Scale-up: The development of a highly efficient, stereoselective, and scalable synthesis specifically for this compound is a primary challenge. pharmtech.com While general methods exist, optimizing a process for this particular molecule is crucial for its availability for extensive research and potential commercial applications.

Pharmacological Profiling: There is a notable absence of comprehensive pharmacological data for this compound. Its biological targets, mechanism of action, and potential therapeutic applications are yet to be elucidated.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies on analogues of this compound are needed to understand how modifications to its structure affect its biological activity. This would involve the synthesis and evaluation of a library of related compounds.

Future Research Priorities:

Elucidation of Biological Targets: A primary goal should be to identify the specific biological targets of this compound through screening and other pharmacological assays. This would provide a foundation for understanding its potential therapeutic uses.

Investigation into CNS Applications: Given that both the morpholine and cyclopropylmethyl moieties are prevalent in centrally acting drugs, investigating the potential of this compound for neurological and psychiatric disorders is a logical next step. nih.gov

Exploration as a Synthetic Building Block: The utility of this compound as a chiral building block for the synthesis of more complex molecules should be explored. Its defined stereochemistry and functional groups make it a potentially valuable intermediate.

Comparative Studies: Direct comparative studies with its (R)-enantiomer and the racemic mixture would be essential to determine the stereochemical requirements for its biological activity.

Table 2: Research and Development Funnel for this compound

StageStatusKey Questions to Address
Synthesis General methods available, specific optimization needed.What is the most efficient and stereoselective route? Can it be scaled up cost-effectively? pharmtech.com
In Vitro Profiling Largely unexplored.What are the primary biological targets? What is its potency and selectivity?
In Vivo Studies Not documented.What are its pharmacokinetic and pharmacodynamic properties? Does it show efficacy in animal models of disease?
Lead Optimization Not yet initiated.How can the structure be modified to improve activity and properties based on SAR data?

Q & A

Q. What synthetic routes are reported for (S)-3-(Cyclopropylmethyl)morpholine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or cyclization. For example, a European patent application details a pathway using cyclopropylmethylamine derivatives reacted with cyanopyrazine intermediates under basic conditions (e.g., NaOH, triethylamine) to form benzamide precursors. Key steps include:

  • Step 1 : Reacting cyanopyrazine ethyl derivatives with cyclopropylmethyl groups (85% yield) .
  • Step 2 : Oxadiazole ring formation using hydroxylamine derivatives (95% yield) . Optimization strategies:
  • Use anhydrous conditions to minimize side reactions.
  • Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. How is the enantiomeric purity of this compound validated in synthetic batches?

Chiral resolution methods include:

  • Chiral HPLC : Employ columns like Chiralpak® AD-H or OD-H with hexane/isopropanol mobile phases.
  • Polarimetry : Compare specific rotation values with literature data (e.g., [α]D²⁵ = +X° for the S-enantiomer) .
  • NMR with chiral shift reagents : Europium-based reagents induce enantiomer-specific splitting in ¹H-NMR spectra .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

Discrepancies in bioactivity (e.g., receptor binding vs. functional assays) may arise from:

  • Stereochemical impurities : Even minor enantiomeric contamination (e.g., R-isomer) can skew results. Validate purity via methods above .
  • Solubility differences : Use standardized vehicles (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability.
  • Assay conditions : Control variables like pH, temperature, and incubation time. For example, a 2025 study noted oxadiazole derivatives exhibit pH-dependent stability .

Q. What computational strategies are effective for predicting the binding mode of this compound to neurological targets?

Methodological approaches include:

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with serotonin or dopamine receptors.
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.
  • Free energy calculations : Apply MM-GBSA to estimate binding affinities. A 2025 study on morpholine analogs highlighted hydrophobic interactions with cyclopropyl groups as critical .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

Follow a factorial design to test:

  • Temperature : -20°C vs. 4°C vs. room temperature.
  • Humidity : 40% vs. 75% RH.
  • Light exposure : Protected vs. UV light. Key metrics : Monitor degradation via HPLC-UV (e.g., C18 column, 254 nm) and quantify impurities >0.1% .

Q. What analytical techniques are recommended for characterizing degradation products of this compound?

  • LC-MS/MS : Identify fragments using high-resolution mass spectrometry (e.g., Q-TOF).
  • NMR spectroscopy : Compare ¹³C-NMR spectra of degraded vs. pure samples to detect structural changes.
  • XRD : Analyze crystallinity loss in aged samples, which may correlate with reduced potency .

Conflict Resolution in Literature

Q. How can discrepancies in reported synthetic yields for this compound intermediates be addressed?

A 2023 patent reported a 56% yield for an oxadiazole intermediate, while other studies suggest lower yields. Possible solutions:

  • Reagent purity : Use freshly distilled triethylamine to avoid amine-catalyzed side reactions.
  • Workup protocols : Extract products with ethyl acetate/water (3:1) to minimize loss .
  • Scale considerations : Pilot small-scale reactions (1-5 mmol) before scaling to >50 mmol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.